molecular formula C9H16ClNO2 B13455433 Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B13455433
M. Wt: 205.68 g/mol
InChI Key: XNIUITXVRPSTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane scaffold is particularly interesting due to its rigidity and ability to act as a bioisostere for aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment. The use of mercury lamps for [2 + 2] cycloaddition has been reported, although this method can be technically challenging and requires specific glassware . Alternative methods that are more amenable to large-scale synthesis are being explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound .

Mechanism of Action

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-6-3-9(7,4-6)5-10;/h6-7H,2-5,10H2,1H3;1H

InChI Key

XNIUITXVRPSTKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)CN.Cl

Origin of Product

United States

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